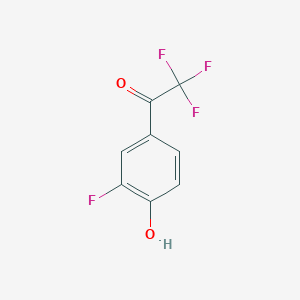
2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone is an organic compound characterized by the presence of trifluoromethyl and fluoro-hydroxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and trifluoroacetic acid.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is investigated for its effects on biological systems, including its potential as an enzyme inhibitor or modulator of biochemical pathways.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl and fluoro-hydroxyphenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoro-1-(4-hydroxyphenyl)-ethanone: Similar structure but lacks the additional fluorine atom on the aromatic ring.
2,2,2-Trifluoro-1-(3-methoxy-4-hydroxyphenyl)-ethanone: Contains a methoxy group instead of a fluorine atom.
2,2,2-Trifluoro-1-(3-chloro-4-hydroxyphenyl)-ethanone: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone is unique due to the presence of both trifluoromethyl and fluoro-hydroxyphenyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high specificity and stability.
属性
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAKZXHOKCUZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














